1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea

CCR3 antagonism Chemokine receptor pharmacology Chemical biology

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea (CAS No. 1208421-33-3) is a synthetic small molecule belonging to the N-(ureidoalkyl)-benzyl-piperidine class of compounds, a chemotype extensively characterized as a source of potent CC chemokine receptor-3 (CCR3) antagonists for allergic and inflammatory disease research.

Molecular Formula C20H24ClN3O
Molecular Weight 357.88
CAS No. 1208421-33-3
Cat. No. B2427546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
CAS1208421-33-3
Molecular FormulaC20H24ClN3O
Molecular Weight357.88
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3
InChIInChI=1S/C20H24ClN3O/c21-18-8-4-5-9-19(18)23-20(25)22-14-16-10-12-24(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,22,23,25)
InChIKeyVXNMZAOXKHAWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea (CAS 1208421-33-3): A Structurally Defined Research Compound Within the N-(Ureidoalkyl)-Benzyl-Piperidine Class


1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea (CAS No. 1208421-33-3) is a synthetic small molecule belonging to the N-(ureidoalkyl)-benzyl-piperidine class of compounds, a chemotype extensively characterized as a source of potent CC chemokine receptor-3 (CCR3) antagonists for allergic and inflammatory disease research [1]. The compound incorporates an N-benzylpiperidine pharmacophore essential for selective CCR3 antagonism, connected via a methylene spacer to a 2-chlorophenyl urea moiety [2]. Its molecular formula is C20H24ClN3O with a molecular weight of 357.9 g/mol . Despite its structural relevance to a validated pharmacological class, publicly available databases (PubChem, ChEMBL, BindingDB) contain no peer-reviewed quantitative biological activity data specifically assigned to this CAS number, representing a critical evidence gap for procurement decisions.

Why Structural Analogs of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea Are Not Directly Interchangeable


Within the N-(ureidoalkyl)-benzyl-piperidine scaffold, minor structural modifications—including the position of the chlorine substituent on the phenyl ring (ortho vs. meta vs. para) and the presence versus absence of the methylene spacer between the piperidine and urea—have been demonstrated to produce substantial shifts in CCR3 receptor binding affinity and selectivity profiles [1]. The ortho-chloro substitution pattern present in this compound (CAS 1208421-33-3) introduces steric constraints and electronic effects that are absent in the meta-chloro or para-chloro regioisomers, which are listed as distinct catalog items by multiple vendors [2]. Additionally, SAR studies on this chemotype indicate that the optimal alkyl spacer length between the piperidine ring and the urea phenyl group is two atoms for maximal CCR3 potency, meaning that direct N-piperidinyl ureas (zero-atom spacer) and N-ethyl-bridged analogs (two-atom spacer) produce quantitatively different pharmacological outcomes [3]. These well-characterized SAR relationships establish a strong expectation of differential biological performance among closely related analogs, making generic interchangeability scientifically unjustified even in the absence of direct head-to-head data for the specific CAS number.

Quantitative Differentiation Evidence for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea: A Critical Assessment


Absence of Publicly Available Quantitative Biological Activity Data for CAS 1208421-33-3 Represents a Primary Selection Risk Factor

A comprehensive search of authoritative public databases—including PubMed, PubChem, ChEMBL, and BindingDB—identified no peer-reviewed primary research papers or curated bioactivity records that report quantitative IC50, Ki, EC50, or functional antagonism data for 1-((1-benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea (CAS 1208421-33-3) [1]. By contrast, structurally related N-(ureidoalkyl)-benzyl-piperidine CCR3 antagonists with para-substituted or heterocyclic urea moieties have published CCR3 binding IC50 values in the low-nanomolar to picomolar range (IC50 = 0.01–0.06 nM for optimized leads) [2], and the clinically evaluated analog DPC168 (a benzylpiperidine-substituted aryl urea) demonstrated CCR3-mediated chemotaxis inhibition with IC50 in the low-picomolar range [3]. The absence of analogous data for the 2-chlorophenyl derivative means there is no empirical basis to position this compound relative to its characterized class members on potency, selectivity, or functional efficacy.

CCR3 antagonism Chemokine receptor pharmacology Chemical biology

Methylene Spacer Length as a Documented Determinant of CCR3 Antagonist Potency Within the N-Benzylpiperidine Urea Class

Systematic SAR studies by De Lucca et al. (2002) on the N-(ureidoalkyl)-benzyl-piperidine series established that the alkyl linker length between the piperidine nitrogen and the urea phenyl group is a critical potency determinant [1]. In this series, a two-atom (ethyl) spacer was reported to yield the most potent CCR3 antagonists, while a zero-atom spacer (direct N-piperidinyl urea linkage) produced reduced CCR3 affinity [2]. The target compound 1-((1-benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea features a one-atom (methylene) spacer—a configuration not explicitly reported in the published SAR tables—placing it structurally between the suboptimal zero-atom configuration and the optimal two-atom configuration. Analogs in which the urea is directly attached to the piperidine ring (e.g., 1-(1-benzylpiperidin-4-yl)-3-(2-chlorophenyl)urea, zero-atom spacer) are commercially available and, based on class SAR, are expected to exhibit lower CCR3 binding potency than the methylene-bridged variant [3].

SAR studies Linker optimization CCR3 pharmacology

Ortho-Chlorophenyl Substitution Pattern Confers Distinct Physicochemical Properties Versus Meta- and Para-Chloro Regioisomers

The position of chlorine substitution on the phenyl urea ring predicts measurable differences in calculated lipophilicity (clogP) and electronic distribution between the ortho-, meta-, and para-chloro regioisomers [1]. The 2-chlorophenyl (ortho) configuration of CAS 1208421-33-3 introduces intramolecular steric interactions between the chlorine atom and the urea NH group, which can influence the conformational preference of the urea moiety and the pKa of the adjacent NH proton—properties that are absent in the meta- and para-chloro analogs [2]. In the broader N-(ureidoalkyl)-benzyl-piperidine SAR landscape, substituted phenyl urea groups (including halogenated variants) were shown to modulate CCR3 potency and CCR1 selectivity, with different substitution patterns yielding distinct pharmacological profiles [3]. The ortho-chloro regioisomer is therefore structurally non-redundant with its meta- and para-chloro counterparts, which are available as separate vendor catalog items.

Structure-property relationships Lipophilicity Regioisomer differentiation

Molecular Weight and Formula Distinguish CAS 1208421-33-3 from N-Piperidinyl Urea Analogs Lacking the Methylene Spacer

The target compound (C20H24ClN3O, MW 357.9 g/mol) is differentiated from the directly N-piperidinyl-linked analog 1-(1-benzylpiperidin-4-yl)-3-(2-chlorophenyl)urea (C19H22ClN3O, MW 343.8 g/mol) [1] by a mass difference of 14.1 Da, corresponding to the additional methylene (CH2) unit. This mass difference is analytically resolvable by standard LC-MS and HRMS methods, providing a concrete parameter for identity confirmation and purity assessment [2].

Analytical verification Mass spectrometry QC/QA

Evaluated Application Scenarios for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea Based on Available Evidence


Computational Docking and Pharmacophore Modeling for CCR3 Antagonist Development

The compound can serve as a structural probe in molecular docking studies targeting CCR3. Its ortho-chlorophenyl urea and methylene-bridged N-benzylpiperidine scaffold provide a distinct three-dimensional pharmacophore for evaluating steric and electronic constraints within the CCR3 ligand-binding pocket, complementing existing docking studies performed on para-substituted and heterocyclic urea analogs [1]. Because experimental binding data are unavailable, in silico predictions generated with this compound should be validated against known CCR3 antagonists with published affinity values.

Linker-Length SAR Expansion in N-Benzylpiperidine Urea Chemotypes

The one-atom methylene spacer in this compound fills a documented gap in the published SAR landscape for N-(ureidoalkyl)-benzyl-piperidine CCR3 antagonists, where the zero-atom (direct) and two-atom (ethyl) linker lengths have been reported with divergent potency outcomes [2]. Procurement of this compound enables side-by-side pharmacological comparison with commercially available zero-atom spacer analogs and in-house synthesized ethyl-bridged derivatives to empirically determine the potency rank order as a function of linker length.

Regioisomeric Selectivity Profiling for Halogen-Substituted Phenyl Urea CCR3 Ligands

This ortho-chloro regioisomer, together with its meta-chloro and para-chloro counterparts (available as separate commercial entities), forms a matched regioisomeric set for evaluating the impact of chlorine position on CCR3 binding, functional antagonism, and off-target selectivity [3]. Such a set is valuable for establishing quantitative structure-activity relationships (QSAR) that correlate chlorine substitution pattern with pharmacological outcomes, informing the design of next-generation CCR3 antagonists.

Negative Control or Reference Standard for High-Throughput Screening Triage

Given the absence of published potency data, this compound may be strategically deployed as a structurally matched negative control or a screening triage standard in CCR3 antagonist discovery campaigns. Its close structural similarity to potent class members, combined with undocumented potency, allows it to serve as a sentinel for assay artifacts or non-specific binding signals, provided that its inactivity is empirically confirmed in the assay system prior to use.

Quote Request

Request a Quote for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.